1,5-Dichloro-2,6-naphthyridine
Overview
Description
1,5-Dichloro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 1 and 5 positions on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2,6-naphthyridine can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloropyridine with a suitable reagent to form the naphthyridine ring. Another method includes the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired product but often involve controlled temperatures and catalysts .
Major Products Formed
The major products formed from these reactions include substituted naphthyridines, oxidized or reduced derivatives, and cyclized compounds with enhanced biological activities .
Scientific Research Applications
1,5-Dichloro-2,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2,6-naphthyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1,5-naphthyridine: Similar in structure but with chlorine atoms at different positions.
1,6-Naphthyridine Derivatives: Differ in the position of nitrogen atoms in the ring.
1,5-Naphthyridine Derivatives: Various derivatives with different substituents.
Uniqueness
1,5-Dichloro-2,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,5-dichloro-2,6-naphthyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-5-1-3-11-8(10)6(5)2-4-12-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZUEYHVQJKHGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=NC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001753-92-9 | |
Record name | 1,5-dichloro-2,6-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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